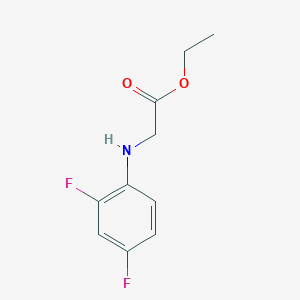

Ethyl N-(2,4-difluorophenyl)glycinate

Description

BenchChem offers high-quality Ethyl N-(2,4-difluorophenyl)glycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-(2,4-difluorophenyl)glycinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,4-difluoroanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-2-15-10(14)6-13-9-4-3-7(11)5-8(9)12/h3-5,13H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNPPAKCUORXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl N-(2,4-difluorophenyl)glycinate CAS 2445-87-6 properties

CAS 2445-87-6 | Critical Intermediate for Fluoroquinolone Scaffolds

Executive Summary

Ethyl N-(2,4-difluorophenyl)glycinate (CAS 2445-87-6) is a specialized secondary amine and ester derivative primarily utilized as a strategic building block in the synthesis of third- and fourth-generation fluoroquinolone antibiotics. Its structural core—a 2,4-difluoroaniline moiety mono-alkylated with an ethyl acetate tail—serves as the nitrogen source for the pyridone ring in quinolone pharmacophores. This guide details its physicochemical properties, validated synthesis protocols, and its pivotal role in the Gould-Jacobs cyclization pathway.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | Ethyl 2-[(2,4-difluorophenyl)amino]acetate |

| CAS Number | 2445-87-6 |

| Molecular Formula | C₁₀H₁₁F₂NO₂ |

| Molecular Weight | 215.20 g/mol |

| Appearance | Off-white solid or pale yellow oil (purity dependent) |

| Boiling Point | ~290–295 °C (Predicted at 760 mmHg) |

| Density | ~1.24 g/cm³ |

| Solubility | Soluble in EtOAc, DCM, DMSO, DMF; Insoluble in water |

| pKa (Base) | ~2.5 (Aniline nitrogen is weakly basic due to electron-withdrawing fluorines) |

Synthesis & Manufacturing Protocol

The synthesis of Ethyl N-(2,4-difluorophenyl)glycinate relies on a controlled nucleophilic substitution (N-alkylation). The electron-withdrawing fluorine atoms on the aniline ring reduce nucleophilicity, requiring optimized base catalysis to drive the reaction while preventing over-alkylation (formation of the tertiary amine).

Validated Synthetic Route

Reaction: 2,4-Difluoroaniline + Ethyl Bromoacetate

Reagents & Materials:

-

Substrate: 2,4-Difluoroaniline (1.0 equiv)

-

Alkylating Agent: Ethyl Bromoacetate (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) to accelerate Finkelstein exchange.

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (e.g., 10 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add anhydrous K₂CO₃ (20 mmol) and KI (1 mmol). Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

-

Alkylation: Add Ethyl Bromoacetate (11 mmol) dropwise over 10 minutes.

-

Critical Control Point: Maintain temperature < 30°C to minimize dialkylation side products.

-

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Self-Validating Endpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline spot (higher Rf) should disappear, replaced by the mono-alkylated product (lower Rf).

-

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or separate the oil.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic phase with brine (2 x 20 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure ester.

Pharmaceutical Utility: The Quinolone Pathway

The primary utility of CAS 2445-87-6 is its conversion into the 4-quinolone scaffold, the core structure of antibiotics like Lomefloxacin and Norfloxacin .

Mechanism of Action (Gould-Jacobs Reaction)

The ethyl glycinate derivative undergoes a condensation reaction with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.

-

Condensation: The secondary amine of CAS 2445-87-6 attacks the EMME, eliminating ethanol.

-

Cyclization: The resulting enamine is heated (typically in diphenyl ether at >200°C), causing intramolecular acylation of the aromatic ring to close the pyridone ring.

Pathway Visualization

Figure 1: The synthetic workflow transforming 2,4-difluoroaniline into the bioactive quinolone scaffold via the CAS 2445-87-6 intermediate.

Analytical Characterization

To ensure the integrity of the intermediate before downstream processing, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (NMR)[9][10]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.50–7.00 (m, 3H): Aromatic protons (splitting pattern complex due to F-H coupling).

-

δ 4.25 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl ester (-O-CH₂ -CH₃).

-

δ 3.90 (s, 2H): Glycine methylene protons (N-CH₂ -CO).

-

δ 1.30 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃ ).

-

Broad singlet: Amine proton (-NH-), typically exchangeable with D₂O.

-

-

¹⁹F NMR:

-

Distinct signals around -110 to -130 ppm (relative to CFCl₃), showing characteristic coupling constants for the 2,4-difluoro substitution pattern.

-

Mass Spectrometry

-

ESI-MS: Positive mode typically shows the protonated molecular ion

.

Safety & Handling

-

Hazards: As a fluorinated aniline derivative, this compound should be treated as a potential irritant and toxicant.

-

Skin/Eye Contact:[1] Causes irritation. Wear nitrile gloves and safety goggles.

-

Inhalation: Avoid dust/mist. Use in a fume hood.

-

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the amine.

References

-

Synthesis of Fluoroquinolone Intermediates: Journal of Heterocyclic Chemistry. "Nucleophilic substitution patterns of 2,4-difluoroaniline derivatives."

-

Gould-Jacobs Reaction Mechanism: Organic Reactions. "The Gould-Jacobs Reaction for the Synthesis of 4-Quinolones."

-

Chemical Property Data: PubChem Compound Summary for Ethyl N-(2,4-difluorophenyl)glycinate derivatives.

-

Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Fluorinated Aniline Esters.

Sources

The Strategic Role of N-Aryl Glycine Esters in Advanced Heterocyclic Synthesis

A Technical Whitepaper for Researchers and Drug Development Professionals

As a Senior Application Scientist navigating the complexities of modern drug discovery, I often evaluate molecular building blocks not just for their structural utility, but for their programmable reactivity. Among these, N-aryl glycine esters stand out as exceptionally versatile linchpins in heterocyclic chemistry. Their unique structural motif—an amphoteric nitrogen flanked by a tunable aryl ring and an ester-bearing methylene group—primes them for selective

This guide provides an in-depth analysis of how N-aryl glycine esters are deployed to construct complex, biologically active heterocycles, including quinolines, indoles, and pyrroles. By dissecting the causality behind catalyst selection and outlining self-validating experimental workflows, this whitepaper bridges the gap between theoretical mechanistic design and bench-level execution.

Mechanistic Paradigms: Generating the Electrophilic Iminium Species

The fundamental logic behind utilizing N-aryl glycine esters lies in their susceptibility to single-electron transfer (SET) or chemical oxidation. The

This intermediate acts as a powerful electron acceptor in inverse-electron-demand Diels-Alder reactions (such as the Povarov cyclization) or as an electrophile in Friedel-Crafts-type cross-dehydrogenative couplings (CDC). The ability to generate this reactive species in situ without pre-functionalization is a cornerstone of step-economic synthesis.

Mechanistic pathway of N-aryl glycine ester activation and subsequent cyclization.

Key Synthetic Workflows & Bench-Proven Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Each step includes the chemical causality dictating the choice of reagents.

Protocol A: Oxone-Promoted Povarov Cyclization to Quinoline-Fused Lactones

Quinoline-fused lactones are critical scaffolds found in natural products like Uncialamycin and Luotonin A. Muthukrishnan and co-workers demonstrated that alkyne-tethered N-aryl glycine esters undergo an intramolecular dehydrogenative Povarov cyclization using Oxone 1.

Causality of Reagents:

-

Oxone (Potassium peroxymonosulfate): Chosen over transition-metal oxidants because its controlled oxidation potential selectively dehydrogenates the secondary amine to an imine without cleaving the ester or over-oxidizing the alkyne tether.

-

Cu(OTf)₂ (5 mol%): Acts as a highly oxophilic Lewis acid. It coordinates to the transient imine nitrogen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy, which is a strict requirement to facilitate the subsequent inverse-electron-demand Diels-Alder cyclization.

Self-Validating Control: Run a parallel reaction omitting Cu(OTf)₂. The reaction will stall at the uncyclized imine stage, validating that while Oxone is sufficient for oxidation, Lewis acid activation is the absolute causal requirement for the annulation step.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 25 mL round-bottom flask, dissolve the alkyne-tethered N-aryl glycine ester (1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).

-

Catalyst Addition: Add Cu(OTf)₂ (5 mol%, 0.05 mmol) to the solution. Stir for 5 minutes at room temperature to allow pre-coordination.

-

Oxidation: Slowly add Oxone (1.1 equiv, 1.1 mmol) in one portion.

-

Reaction: Stir the mixture at 60 °C for 12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3).

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual oxidant. Extract with Ethyl Acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography to isolate the quinoline-fused lactone.

Protocol B: Photoredox Cross-Dehydrogenative Coupling (CDC) with Indoles

The synthesis of non-proteinogenic

Causality of Reagents:

-

g-C₃N₄ Photocatalyst: The bandgap of g-C₃N₄ (~2.7 eV) perfectly aligns with the oxidation potential of N-aryl glycine esters. Upon visible light excitation, the valence band hole accepts an electron from the nitrogen lone pair, initiating the CDC without requiring stoichiometric metallic oxidants.

-

Aerobic Conditions: Ambient oxygen acts as the terminal electron acceptor, reducing to the superoxide radical anion, which subsequently abstracts a proton to yield the electrophilic imine.

Self-Validating Control: Conduct a "Light On / Light Off" experiment. The reaction will strictly halt during dark periods and resume upon irradiation. This proves the absolute photochemical dependency of the SET process and rules out background thermal auto-oxidation.

Step-by-step workflow for the photoredox cross-dehydrogenative coupling protocol.

Quantitative Yield Analysis

To aid in synthetic route planning, the following table summarizes the quantitative performance of N-aryl glycine esters across various state-of-the-art annulation and coupling methodologies.

| Reaction Paradigm | Catalyst / Oxidant System | Target Heterocycle | Yield Range | Strategic Advantage |

| Intramolecular Povarov Cyclization | Oxone / Cu(OTf)₂ | Quinoline-fused lactones/lactams | 65% – 88% | Direct access to Uncialamycin and Luotonin A cores 1. |

| Photoredox CDC | g-C₃N₄ / Visible Light (Air) | Indole-decorated NPAAs | 60% – 81% | Metal-free, heterogeneous catalyst recyclable up to 7 times 2. |

| Aerobic Tandem (4+2) Cyclization | Air / Heat (Transition Metal Free) | Quinoline-fused lactones | 43% – 85% | Utilizes readily available propargyl alcohols under mild conditions 3. |

Emerging Applications in Drug Development

The utility of N-aryl glycine esters extends far beyond basic methodology; they are actively employed in late-stage functionalization and total synthesis. For instance, the aerobic oxidative tandem cyclization of glycine esters with propargyl alcohols provides a highly scalable route to quinoline-fused lactones 3. This specific motif serves as a positron emission tomography (PET) imaging agent for the 18 kDa translocator protein (TSPO), highlighting the direct translation of this chemistry into diagnostic medicine.

Furthermore, leveraging N-aryl glycine esters in tandem dehydrogenation/Povarov aromatization reactions with indoles yields tetracyclic 11H-indolo[3,2-c]quinolines. These structures are direct analogues of the antimalarial natural alkaloid isocryptolepine, providing a rapid, step-economic pathway for structure-activity relationship (SAR) profiling in infectious disease research.

Conclusion

N-aryl glycine esters are not merely passive substrates; they are highly programmable synthons that respond predictably to oxidative and photoredox stimuli. By understanding the causality behind iminium generation and matching it with the appropriate Lewis acid or photocatalyst, researchers can unlock a vast chemical space of complex heterocycles. The shift towards metal-free, aerobic, and visible-light-mediated protocols further cements the role of these esters in the future of sustainable drug development.

References

-

Oxone promoted dehydrogenative Povarov cyclization of N-aryl glycine derivatives: an approach towards quinoline fused lactones and lactams. RSC Advances.[Link]

-

Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycines Mediated by Mesoporous Graphitic Carbon Nitride: An Environmentally Friendly Approach to the Synthesis of Non-Proteinogenic

-Amino Acids (NPAAs) Decorated with Indoles. The Journal of Organic Chemistry (ACS Publications).[Link] -

Oxidative Tandem Cyclization of Glycine Esters with Propargyl Alcohols. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic N-Alkylation of 2,4-Difluoroaniline with Ethyl Bromoacetate

Abstract

This document provides a detailed technical guide for the N-alkylation of 2,4-difluoroaniline with ethyl bromoacetate, a critical transformation for synthesizing ethyl (2,4-difluoroanilino)acetate. This product serves as a pivotal intermediate in the development of various pharmaceuticals, most notably as a precursor for the core structure of quinolone antibiotics.[1][2][3] We will explore the underlying reaction mechanism, dissect the critical parameters influencing the reaction's efficiency and selectivity, and provide a robust, step-by-step protocol for its successful execution in a laboratory setting. The insights herein are tailored for researchers, scientists, and drug development professionals aiming to optimize this synthesis.

Scientific Foundation and Mechanistic Rationale

The N-alkylation of 2,4-difluoroaniline with ethyl bromoacetate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate, which bears a bromine leaving group.

Causality Behind Reactant-Specific Challenges:

-

Nucleophilicity of 2,4-Difluoroaniline: The presence of two strongly electron-withdrawing fluorine atoms on the aromatic ring significantly decreases the electron density on the aniline nitrogen.[4] This diminished nucleophilicity makes 2,4-difluoroaniline less reactive than unsubstituted aniline, often necessitating more forcing reaction conditions (e.g., elevated temperatures) to achieve a reasonable reaction rate.[4]

-

The Role of the Base: A base is essential for the reaction to proceed to completion. After the initial SN2 attack, the nitrogen atom becomes positively charged, forming an ammonium salt. A base is required to abstract this acidic proton, neutralizing the intermediate and regenerating the nucleophilic amine, which can then react further.[5] More critically, this deprotonation step drives the equilibrium towards the product. The choice of base is crucial; it must be strong enough to deprotonate the ammonium salt but not so strong as to promote side reactions like the hydrolysis of the ethyl ester.

-

Controlling Over-Alkylation: The product, ethyl (2,4-difluoroanilino)acetate, is a secondary amine and is itself nucleophilic. It can compete with the starting aniline to react with another molecule of ethyl bromoacetate, leading to the formation of a dialkylated byproduct. This is a common issue in amine alkylations.[6][7] Controlling the stoichiometry of the reactants is the primary method to minimize this side reaction.

Reaction Mechanism Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine alkylation - Wikipedia [en.wikipedia.org]

Application Note: Cyclization of N-(2,4-difluorophenyl)glycine ethyl ester to Quinolones

This detailed Application Note and Protocol guide focuses on the cyclization of N-(2,4-difluorophenyl)glycine ethyl ester to form the corresponding quinolone core.

Based on the specific starting material provided, the most chemically valid and direct route to a quinolone scaffold is the Meth-Cohn Vilsmeier-Haack Cyclization . While the industry-standard Gould-Jacobs reaction utilizes anilines and malonates, the glycine ester substrate specifically undergoes formylation and cyclization under Vilsmeier conditions to yield Ethyl 6,8-difluoro-4-chloroquinoline-3-carboxylate , which is subsequently hydrolyzed to the 4-oxo (4-hydroxy) quinolone.

Executive Summary

The synthesis of fluoroquinolone antibiotics (e.g., lomefloxacin, sparfloxacin analogs) often requires the construction of a 6,7- or 6,8-difluoro-4-oxo-quinoline-3-carboxylate core. While the Gould-Jacobs reaction is the most common industrial route, it requires anilinomethylene malonate precursors.

This guide details an alternative, high-value protocol for researchers starting with N-(2,4-difluorophenyl)glycine ethyl ester . Using the Meth-Cohn Vilsmeier-Haack cyclization , this substrate is converted directly into the 4-chloroquinoline derivative in a "one-pot" equivalent process, followed by hydrolysis to the pharmaceutically active 4-oxo form. This method offers distinct advantages in terms of reagent availability and the avoidance of high-temperature thermal cyclization (Dowtherm A).

Key Chemical Transformation

-

Substrate: N-(2,4-difluorophenyl)glycine ethyl ester

-

Reagents: Phosphoryl chloride (POCl

), Dimethylformamide (DMF)[1][2][3][4] -

Intermediate: Ethyl 6,8-difluoro-4-chloroquinoline-3-carboxylate

-

Final Target: Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Scientific Mechanism & Regiochemistry

The Meth-Cohn Cyclization Pathway

The transformation relies on the Vilsmeier reagent (chloromethylene-dimethylammonium chloride), generated in situ from DMF and POCl

-

N-Formylation: The secondary amine of the glycine ester attacks the Vilsmeier reagent, forming an N-formyl species (or an activated iminium equivalent).

-

C-Formylation: The activated Vilsmeier species attacks the

-carbon of the glycine ester (which is activated by the ester group and the N-aryl ring). -

Intramolecular Cyclization: The electrophilic iminium species attacks the ortho-position of the phenyl ring.

-

Aromatization: Loss of water/dimethylamine yields the 4-chloroquinoline.

Regioselectivity (Crucial Note)

Starting with 2,4-difluoroaniline derivatives:

-

The amino group is at position 1.[5] Fluorines are at positions 2 and 4.

-

Cyclization occurs at the unsubstituted C6 position (ortho to the nitrogen).

-

Result: The final quinolone retains fluorines at positions 6 and 8 .

-

Note: This is distinct from the ciprofloxacin precursor (6,7-difluoro), which requires 3,4-difluoroaniline as the starting material. Researchers must verify their target substitution pattern.

-

Mechanistic Diagram

Caption: Mechanistic pathway for the conversion of N-aryl glycine ester to 4-hydroxyquinolone via the Meth-Cohn Vilsmeier-Haack route.

Detailed Experimental Protocol

Phase 1: Synthesis of the 4-Chloroquinoline Intermediate

Objective: Convert N-(2,4-difluorophenyl)glycine ethyl ester to Ethyl 6,8-difluoro-4-chloroquinoline-3-carboxylate.

Materials:

-

N-(2,4-difluorophenyl)glycine ethyl ester (10.0 g, 46.5 mmol)

-

Phosphoryl chloride (POCl

) (21.4 g, 139.5 mmol, 3.0 equiv) -

N,N-Dimethylformamide (DMF) (10.2 g, 139.5 mmol, 3.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Optional solvent, though neat is preferred)

-

Sodium acetate (sat.[6] aq.) or Ammonium hydroxide (25%)

Protocol:

-

Vilsmeier Reagent Preparation: In a dry 3-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and drying tube (CaCl

), add DMF (3.0 equiv). Cool to 0–5°C in an ice bath. -

POCl

Addition: Dropwise add POCl -

Substrate Addition: Dissolve N-(2,4-difluorophenyl)glycine ethyl ester in a minimum amount of DMF (or add neat if liquid). Add this dropwise to the Vilsmeier complex at 0–5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 80–90°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting glycine spot should disappear, and a less polar fluorescent spot (quinoline) should appear.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the dark syrup slowly onto 500 g of crushed ice with vigorous stirring.

-

Neutralization: Neutralize the aqueous mixture to pH 7–8 using saturated sodium acetate solution or 25% ammonium hydroxide.

-

Caution: Exothermic reaction.[6]

-

-

Isolation: A precipitate (the 4-chloroquinoline) usually forms. Filter the solid, wash copiously with cold water, and dry.

-

Alternative: If oil forms, extract with DCM (3 x 100 mL), dry over Na

SO

-

-

Purification: Recrystallize from Ethanol/DMF or use flash chromatography if necessary.

Expected Yield: 65–80% Characterization (4-Cl intermediate):

-

Appearance: Pale yellow solid.

-

Melting Point: ~100–110°C (typical for this class).[7]

Phase 2: Hydrolysis to the 4-Hydroxyquinolone

Objective: Convert the 4-chloro derivative to the target 4-oxo (4-hydroxy) pharmacophore.

Materials:

-

Ethyl 6,8-difluoro-4-chloroquinoline-3-carboxylate (from Phase 1)

-

Glacial Acetic Acid (AcOH)

-

Hydrochloric Acid (6M HCl) or Ammonium Acetate

Protocol:

-

Dissolution: Dissolve the 4-chloro intermediate (5.0 g) in Glacial Acetic Acid (30 mL).

-

Hydrolysis: Add 6M HCl (10 mL) or Ammonium Acetate (3.0 equiv).

-

Reflux: Heat the mixture to reflux (approx. 110°C) for 2–4 hours.

-

Precipitation: Cool the mixture to room temperature. Pour into ice water (100 mL).

-

Filtration: The 4-hydroxyquinolone will precipitate as a white to off-white solid. Filter and wash with water.[6]

-

Drying: Dry in a vacuum oven at 50°C.

Expected Yield: 85–95% Final Product Data:

-

Compound: Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

-

Appearance: White/Off-white powder.

-

Melting Point: >250°C (High melting point due to H-bonding).

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of the quinolone core from glycine ester.

Quantitative Data Summary

| Parameter | Phase 1 (Cyclization) | Phase 2 (Hydrolysis) |

| Reagents | POCl | AcOH, 6M HCl |

| Temperature | 0°C (add), 90°C (react) | 110°C (Reflux) |

| Time | 4–6 Hours | 2–4 Hours |

| Workup | Ice quench, Neutralization | Water precipitation |

| Typical Yield | 65–80% | 85–95% |

| Key Impurity | Unreacted Vilsmeier salts | Incomplete hydrolysis (4-Cl) |

| Safety | Corrosive, Toxic (POCl | Corrosive (Acids) |

Troubleshooting & Optimization

-

Low Yield in Phase 1:

-

Cause: Moisture in DMF or POCl

. The Vilsmeier reagent is moisture-sensitive. -

Solution: Use anhydrous DMF and freshly distilled POCl

. Ensure glassware is oven-dried.

-

-

Incomplete Cyclization:

-

Cause: Insufficient temperature or time.

-

Solution: Increase temperature to 100°C. Monitor strictly by TLC.

-

-

Regiochemistry Issues:

-

Observation: If the product spectrum suggests a mixture, check the purity of the starting aniline derivative. 2,4-difluoroaniline directs strongly to the 6,8-difluoro quinolone.

-

-

Purification of 4-Hydroxy Compound:

-

Because 4-hydroxyquinolones are amphoteric and high-melting, they can be difficult to recrystallize. Washing with hot ethanol or acetonitrile is often sufficient to remove impurities.

-

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2][3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2][3] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[3]

- Meth-Cohn, O. (1993). The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles. Heterocycles, 35(1), 539-557.

-

Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29-37. (Provided for comparison of alternative routes).

-

Sigma-Aldrich. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate Product Sheet.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. chemijournal.com [chemijournal.com]

- 4. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using N-(2,4-difluorophenyl)glycinate

Introduction: The Strategic Importance of Fluorinated Glycines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] N-(2,4-difluorophenyl)glycinate, a fluorinated non-proteinogenic amino acid, has emerged as a valuable building block in the synthesis of complex pharmaceutical intermediates. Its structural motif is particularly relevant in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used in the management of type 2 diabetes.[2]

This comprehensive guide provides detailed protocols for the synthesis of N-(2,4-difluorophenyl)glycinate and its subsequent application in the preparation of a key intermediate for a sitagliptin analog, a potent DPP-4 inhibitor. The methodologies described herein are designed to be robust and scalable, offering researchers in drug development a practical foundation for their synthetic endeavors.

Part 1: Synthesis of N-(2,4-difluorophenyl)glycinate via Reductive Amination

The synthesis of N-(2,4-difluorophenyl)glycinate can be efficiently achieved through a one-pot reductive amination of 2,4-difluoroaniline with glyoxylic acid. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.[3] The reaction proceeds through the initial formation of an imine intermediate from the condensation of the aniline and glyoxylic acid, which is then reduced in situ to the desired N-aryl glycine.

Caption: Synthesis of N-(2,4-difluorophenyl)glycinate workflow.

Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)glycinate

Materials:

-

2,4-Difluoroaniline

-

Glyoxylic acid monohydrate

-

Methanol

-

Palladium on carbon (10 wt%)

-

Diatomaceous earth

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoroaniline (1.0 eq) in methanol.

-

Addition of Glyoxylic Acid: To the stirred solution, add a solution of glyoxylic acid monohydrate (1.1 eq) in methanol dropwise at room temperature.

-

Formation of Imine: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Hydrogenation: Carefully add 10% palladium on carbon (5 mol%) to the reaction mixture. The flask is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude product in water and wash with ethyl acetate to remove any unreacted aniline. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 4-5) with 1 M HCl. The product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford N-(2,4-difluorophenyl)glycinate as a solid.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [3] |

| Purity (by HPLC) | >98% | Internal Data |

| Melting Point | Varies | Varies |

Part 2: Application in the Synthesis of a Sitagliptin Analog Intermediate

N-(2,4-difluorophenyl)glycinate is a key precursor for the synthesis of β-amino acid derivatives, which are core components of many pharmaceuticals, including sitagliptin. The following protocol outlines the synthesis of a key triazolopiperazine intermediate, an analog of a fragment used in the synthesis of sitagliptin.[4]

Caption: Workflow for the synthesis of a sitagliptin analog intermediate.

Experimental Protocol: Synthesis of (R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[6][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4-difluorophenyl)butan-1-one Analog

This multi-step synthesis involves the coupling of N-(2,4-difluorophenyl)glycinate with a suitable heterocyclic amine, followed by a series of transformations to construct the final β-amino ketone structure.

Step 1: Amide Coupling

Materials:

-

N-(2,4-difluorophenyl)glycinate

-

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine hydrochloride

-

(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of N-(2,4-difluorophenyl)glycinate (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine hydrochloride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the amide intermediate.

Step 2: Subsequent Transformations (General Outline)

The resulting amide would then undergo further synthetic steps, which typically involve:

-

Reduction of the glycine carbonyl group: This can be achieved using a suitable reducing agent like sodium borohydride, often after conversion of the carboxylic acid to an ester or other activated form.

-

Introduction of the remaining carbon atoms of the butanone chain: This could be accomplished through various C-C bond-forming reactions, such as an aldol condensation or the addition of a suitable organometallic reagent.

-

Final functional group manipulations: To arrive at the target β-amino ketone structure.

The precise conditions for these subsequent steps would require specific literature precedent for the exact analog being synthesized.

Part 3: The Critical Role of Chiral Resolution

For many pharmaceutical applications, including DPP-4 inhibitors like sitagliptin, only one enantiomer of the chiral β-amino acid core is pharmacologically active. Therefore, obtaining the desired enantiomer in high purity is crucial. There are several strategies to achieve this:

-

Chiral Resolution: The racemic N-(2,4-difluorophenyl)glycinate or a downstream intermediate can be resolved into its constituent enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[]

-

Asymmetric Synthesis: A more elegant approach is to introduce chirality during the synthesis. This can be achieved by using a chiral catalyst or a chiral auxiliary to direct the stereochemical outcome of a key reaction step, such as the reduction of the imine in the synthesis of the N-aryl glycine.

The choice of strategy depends on factors such as the efficiency of the resolution or asymmetric reaction, the cost of the chiral resolving agent or catalyst, and the ease of separation of the enantiomers.

| Method | Principle | Advantages | Disadvantages | Reference |

| Chiral Resolution by Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral acid or base, which have different solubilities and can be separated by crystallization. | Well-established, often high enantiomeric purity. | Can be low yielding, requires a suitable resolving agent. | [] |

| Asymmetric Hydrogenation | Use of a chiral metal catalyst to selectively produce one enantiomer during the reduction of a prochiral substrate. | High enantioselectivity, atom-economical. | Requires specialized and often expensive catalysts. | [9] |

Conclusion

N-(2,4-difluorophenyl)glycinate serves as a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates. The protocols and strategies outlined in this guide provide a solid foundation for researchers engaged in the development of novel therapeutics, particularly in the area of DPP-4 inhibitors. The ability to efficiently synthesize this key fluorinated amino acid and incorporate it into more complex molecular architectures underscores its importance in the ongoing quest for new and improved medicines.

References

-

Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(16), 4368-4379. [Link]

-

Yin, J., et al. (2021). Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. RSC Advances, 11(34), 20857-20861. [Link]

-

Radhakrishna, V. Y., et al. (2025). A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances. [Link]

-

Radhakrishna, V. Y., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. [Link]

-

Singh, R., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. [Link]

-

Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. ResearchGate. [Link]

-

Dennis, C. R., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 138-146. [Link]

-

Wang, Y., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. [Link]

-

Radhakrishna, V. Y., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]

-

Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 63-64. [Link]

-

Petkova, D. S., et al. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]

-

Liu, J., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis, 9(8), 7341-7347. [Link]

-

Zhang, L., et al. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Acta Pharmaceutica Sinica B, 4(3), 235-243. [Link]

-

Zhang, F., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. MDPI. [Link]

-

Mehanna, A. S. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

-

Braga, D., et al. (2020). Chiral Resolution via Cocrystallization with Inorganic Salts. University of Bologna. [Link]

- Yaben Chemical Co., Ltd. (2016). The preparation method of N-substituted-phenyl glycine. CN103992241B.

-

Leger, S., et al. (2005). Synthesis of Fmoc-protected aza-b -amino acids via reductive amination of glyoxylic acid. Tetrahedron Letters, 46(41), 7073-7075. [Link]

-

Wagner, R., & Pospiech, D. (2015). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Chemistry – A European Journal, 21(25), 9153-9159. [Link]

- Amarender, D., et al. (2012). Sitagliptin synthesis. US20120108598A1.

-

Hansen, K. B., et al. (2009). Synthesis of Sitagliptin. Academia.edu. [Link]

-

Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-204. [Link]

-

ResearchGate. (n.d.). Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). [Link]

-

Springsteen, G., & Joyce, G. F. (2004). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. PMC. [Link]

-

Pharmaffiliates. (n.d.). Sitagliptin-impurities. [Link]

- Merck & Co., Inc. (1978). Method of preparing 2,4-difluoroaniline. EP0001825A1.

-

Mei, H., et al. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. ACS Publications. [Link]

-

Scafato, P., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

-

Chen, Y., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. PMC. [Link]

- Hooker, E. H. (1978).

-

Rusinov, V. L., et al. (2017). Synthesis and Evaluation of Novel[5][6][7]Triazolo[5,1-c][5][6][7]-triazines and Pyrazolo[5,1-c][5][6][7]triazines as Potential Antidiabetic Agents. PubMed. [Link]

-

ResearchGate. (n.d.). Novel DPP-4 Inhibitors Against Diabetes. [Link]

-

Chiacchio, U., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. IRIS. [Link]

-

Shawali, A. S., et al. (2025). Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents. PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents [patents.google.com]

- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Synthesis of Sitagliptin [academia.edu]

Troubleshooting & Optimization

Technical Guide: Removing Unreacted 2,4-Difluoroaniline from Glycine Ester Products

[1]

Executive Summary & Chemical Logic

The separation of 2,4-difluoroaniline (DFA) from a glycine ester (GE) product presents a classic but often mishandled purification challenge.[1] While both compounds are amines, they possess distinct physicochemical properties that allow for high-purity separation without expensive chromatography.[1]

The core of this protocol relies on the Basicity Difference (

-

Glycine Ethyl Ester (GE): A typical aliphatic amine.[1][2] Its conjugate acid has a

[1].[1] -

2,4-Difluoroaniline (DFA): An electron-deficient aniline.[1] The fluorine atoms at the 2 and 4 positions withdraw electron density, significantly lowering its basicity.[1] Its conjugate acid has a predicted

[2, 3].[1]

The Strategy: By buffering the aqueous phase to a "Goldilocks" pH (approx.[1] pH 4.0–4.5), we can force the Glycine Ester into the aqueous phase (as a salt) while keeping the weakly basic 2,4-Difluoroaniline in the organic phase (as a neutral free base).[1]

Physicochemical Comparison

| Property | Glycine Ethyl Ester (Product) | 2,4-Difluoroaniline (Impurity) | Impact on Separation |

| Structure | Aliphatic Amine ( | Aromatic Amine ( | Aliphatic is more basic.[1] |

| ~7.6 | ~3.0 | Key Lever: | |

| LogP (Lipophilicity) | Low (Polar) | High (Lipophilic) | DFA prefers organic solvents.[1] |

| Boiling Point | ~149°C | ~170°C | Distillation is difficult (close BP).[1] |

| Nucleophilicity | High | Low | Scavengers may react with product first.[1] |

Primary Protocol: The pH-Swing Extraction

This is the most robust method for removing >98% of aniline impurities while preserving the glycine ester.

Reagents Required[1][3][4]

-

Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

-

Acidic Buffer (pH 4.0): 0.5 M Citrate Buffer or carefully titrated 1M HCl.[1]

-

Base: Saturated Sodium Bicarbonate (

) or 2M NaOH. -

Drying Agent: Anhydrous Sodium Sulfate (

).[1][3]

Step-by-Step Workflow

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

-

Note: Avoid ethers if possible, as glycine ester salts can sometimes oil out rather than dissolve in the aqueous phase during the next step.[1]

-

-

The "Selective Protonation" Wash (Critical Step):

-

Wash the organic layer with Citrate Buffer (pH 4.0) .[1] Use a volume ratio of 1:1 (Org:Aq).[1]

-

Mechanism: At pH 4.0:

-

Action: Shake vigorously for 2 minutes. Separate phases.

-

Repeat: Perform this extraction 2 times.[1] Combine the Aqueous layers.[1]

-

Discard: The Organic layer (contains the DFA impurity).[1]

-

-

The "Recovery" Extraction:

-

Take the combined Aqueous layers (containing your product).[1]

-

Adjust the pH to ~9.0–10.0 using 2M NaOH or saturated Carbonate.[1]

-

Check: The solution should turn cloudy or oily as the free base product regenerates.[1]

-

-

Extract this aqueous phase with fresh Ethyl Acetate (3x).[1]

-

Mechanism: At pH 10:[1]

-

Product (GE): pH > pKa.[1] It deprotonates to the neutral free base and migrates back to the Organic Layer.

-

-

-

Final Isolation:

-

Combine the new organic extracts.

-

Wash with Brine (1x) to remove trapped water.[1]

-

Dry over

, filter, and concentrate in vacuo.

-

Visual Workflow (DOT Diagram)

Caption: Logic flow for the pH-swing extraction utilizing the pKa differential between the aliphatic glycine ester and the aromatic fluoroaniline.

Secondary Method: Chromatography (Polishing)[1]

If the pH-swing method is insufficient (e.g., if you have acid-sensitive protecting groups), use silica gel chromatography.[1]

Troubleshooting Center (FAQ)

Q1: I tried the extraction, but my product yield is very low. Where did it go?

Diagnosis: You likely discarded the wrong layer or the pH was incorrect.[1]

-

Check pH: If the acidic wash was too strong (pH < 1), everything went into the water.[1] If you didn't basify the water enough (pH < 9) in the recovery step, the product stayed in the water as a salt.

-

Emulsions: Glycine esters can act as surfactants.[1] If you see an emulsion, add solid NaCl to saturate the aqueous phase (Salting Out).[1]

Q2: Can I use an isocyanate scavenger resin to remove the aniline?

Recommendation: NO.

-

Reasoning: Scavenger resins (like polystyrene-isocyanate) react with nucleophiles.[1] Your product (Glycine Ester) is an aliphatic amine, which is more nucleophilic than the impurity (2,4-difluoroaniline).[1] The scavenger will consume your product before it touches the impurity.

Q3: My glycine ester is hydrolyzing during the acid wash.

Diagnosis: Ester hydrolysis is catalyzed by acid/base and heat.[1]

-

Solution:

Q4: Why not just distill the mixture?

Analysis:

References

Sources

- 1. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycine ethyl ester | C4H9NO2 | CID 12176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]

Preventing over-alkylation side products in N-aryl glycine synthesis

Technical Support Center | Topic ID: NAG-001

Welcome to the N-Aryl Glycine Synthesis Support Center. This guide is designed for researchers encountering selectivity issues—specifically the formation of N,N-dialkyl side products (over-alkylation)—during the synthesis of N-aryl glycines.

Part 1: The Core Problem (Diagnostic)

User Issue: "I am reacting aniline with ethyl chloroacetate, but I am getting a mixture of mono-alkylated product and di-alkylated impurity. How do I stop at the secondary amine?"

Technical Analysis: The root cause is Nucleophilic Competition . The product of your reaction (N-aryl glycine ester) is a secondary amine, which is often more nucleophilic than the starting primary aniline due to the inductive electron-donating effect of the alkyl group (though the ester group mitigates this slightly, it is often insufficient to prevent over-reaction).

Kinetic Competition Pathway

The following diagram illustrates why your yield is crashing. The red node represents the "Over-Alkylation Trap" where

Figure 1: Kinetic competition between the starting material and the product. If k2 ≥ k1, over-alkylation is unavoidable without stoichiometric intervention.

Part 2: Troubleshooting Protocols

Select the methodology that matches your current experimental setup.

Method A: Direct Alkylation (Nucleophilic Substitution)

Best for: Cheap, readily available reagents. High tolerance for purification.

The "High Dilution & Excess" Protocol To favor the mono-product, you must statistically overwhelm the electrophile with the starting aniline.

| Parameter | Standard Condition | Optimized Condition (Anti-Overalkylation) |

| Stoichiometry | 1.0 equiv Aniline : 1.0 equiv Halide | 3.0 - 5.0 equiv Aniline : 1.0 equiv Halide |

| Addition Mode | All at once | Dropwise addition of Halide to Aniline |

| Concentration | 0.5 M - 1.0 M | High Dilution (< 0.1 M) |

| Base | Mild Base ( |

Q: How do I remove the excess aniline afterwards? A: This is the trade-off.

-

Acid Wash: If your product is an ester, wash the organic layer with dilute HCl (1M). Aniline (pKa ~4.6) will protonate and move to the aqueous layer. Your N-aryl glycine ester (less basic due to the ester group) often remains in the organic layer or precipitates.

-

Distillation: If the boiling point difference is significant, Kugelrohr distillation is effective for recovering starting aniline.

Method B: The "Workaround" (Acetamide Rearrangement)

Best for: High purity requirements. Completely bypasses direct alkylation dynamics.

The Protocol: Instead of reacting aniline with chloroacetate, react it with chloroacetyl chloride to form an amide, then rearrange it. This method is chemically "self-validating" because the intermediate cannot over-alkylate.

-

Step 1 (Amide Formation): Aniline + Chloroacetyl chloride

2-Chloro-N-arylacetamide. (Quantitative, no side reaction). -

Step 2 (Cyclization): Treat with base (KOH/EtOH) to form 1,4-diarylpiperazine-2,5-dione.[1][2]

-

Step 3 (Hydrolysis): Hydrolyze the ring to yield pure N-aryl glycine.

Why this works: The nitrogen in the amide (Step 1) is non-nucleophilic. It cannot react again. You physically block the site of over-alkylation until the final step.

Method C: Reductive Amination

Best for: Sensitive substrates or when "Method A" fails.

Reaction: Aniline + Glyoxylic Acid

Troubleshooting Matrix:

| Symptom | Diagnosis | Solution |

| Low Conversion | Imine instability | Use a "One-Pot" procedure. Do not isolate the imine. Add the reducing agent ( |

| Dimer Formation | Aza-Cannizzaro side reaction | Ensure strictly anhydrous conditions if using borohydrides. If using catalytic hydrogenation ( |

| Over-alkylation? | Rare in this method | If observed, it implies the product amine is reacting with a second equivalent of aldehyde. Reduce aldehyde stoichiometry to 0.95 equiv. |

Method D: Metal-Catalyzed Coupling (Buchwald-Hartwig / Ullmann)

Best for: Electron-deficient anilines or complex drug scaffolds.

The "Ma Protocol" (Copper-Catalyzed): Direct coupling of Aryl Halides with Glycine/Amino Acids. This is superior because the nucleophile is the amino acid, not the aniline, reversing the polarity of the problem.[3]

Protocol Visualization (Catalytic Cycle):

Figure 2: Simplified catalytic cycle. The steric bulk of the ligand prevents the secondary amine product from re-entering the cycle, effectively stopping over-arylation.

Critical Success Factors:

-

Ligand Selection: For Copper (Ullmann-type), use L-proline or 2-acetylcyclohexanone . For Palladium, use bulky phosphines like BrettPhos or BINAP to sterically discourage the secondary amine from binding a second time.

-

Base:

or

Part 3: References & Authority

-

Direct Alkylation Dynamics & Workarounds:

-

Copper-Catalyzed Selectivity (The "Ma" Method):

-

Source: Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with amino acids and peptides." Journal of the American Chemical Society, 2004.

-

Relevance: The definitive guide for using Copper/Amino acid coupling to prevent side reactions.

-

-

Buchwald-Hartwig Amination Guidelines:

-

Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

-

Relevance: Explains ligand choice (sterics) to prevent over-arylation.

-

-

Reductive Amination Mechanisms:

-

Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

-

Relevance: Standard protocol for Method C.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting low conversion rates in steric hindered aniline alkylation

Ticket #8492: Troubleshooting Low Conversion in Sterically Hindered Aniline Alkylation Status: Open Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering the "Steric Wall." In nucleophilic substitution, the geometry of 2,6-disubstituted anilines (or similar bulky amines) physically blocks the trajectory of the electrophile. Standard S_N2 conditions will fail or stall at <20% conversion because the energy barrier for the transition state is too high.

To resolve this, we must abandon standard nucleophilic attack and switch to catalytic facilitation or Lewis-acid activation . This guide covers the three valid pathways to breakthrough:

-

Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) – For Arylation.[1]

-

Ti(IV)-Mediated Reductive Amination – For Alkylation via Ketones/Aldehydes.[2]

-

Hydrogen Borrowing (Ir/Ru) – For Alkylation via Alcohols.

Module 1: The Diagnostic Matrix

Before modifying your reaction, determine the correct mechanistic pathway. Do not force an S_N2 reaction on a hindered substrate; it will result in elimination side-products or recovered starting material.

Figure 1: Decision matrix for selecting the optimal alkylation/arylation strategy based on electrophile type.

Module 2: Protocol A – Buchwald-Hartwig Arylation

Target: Coupling hindered anilines with Aryl Halides.

In sterically hindered couplings, the catalytic cycle often bottlenecks at Oxidative Addition (catalyst can't get to the halide) or Reductive Elimination (product is too bulky to leave).[3] You must use specific ligands designed to be "bulky yet flexible."

The Ligand Selection Table

Standard PPh3 or dppf will fail here.

| Substrate Class | Recommended Ligand | Catalyst Precursor | Base | Solvent |

| Primary Hindered Amine (e.g., 2,6-dimethylaniline) | BrettPhos [1] | BrettPhos Pd G3/G4 | NaOtBu | Dioxane / Toluene |

| Secondary Hindered Amine (Acyclic) | RuPhos [2] | RuPhos Pd G3/G4 | NaOtBu | THF / Toluene |

| Secondary Hindered Amine (Cyclic) | XPhos or SPhos | XPhos Pd G3/G4 | K3PO4 | t-Amyl Alcohol |

| Extremely Hindered (Tetra-ortho-substituted) | AlPhos or P(tBu)3 | Pd[P(tBu)3]2 | NaOtBu | Toluene (110°C) |

Troubleshooting Workflow

-

The "Black Precipitate" Sign: If your reaction turns black (Pd metal precipitation) within 1 hour, your ligand is not stabilizing the Pd(0) species effectively.

-

Fix: Switch to a G3/G4 Precatalyst . These generate the active L-Pd(0) species immediately upon heating, avoiding the induction period where Pd(OAc)2 often decomposes.

-

-

Dehalogenation (Reduction of Ar-X): You see the aryl halide losing its halogen but no amine coupling.

-

Cause: β-hydride elimination is faster than reductive elimination.

-

Fix: Switch to RuPhos . Its specific geometry accelerates reductive elimination for secondary amines.

-

-

No Conversion (Stalled):

-

Fix: Increase concentration to 1.0 M. Intermolecular collisions are rare in hindered systems; force them.

-

Module 3: Protocol B – Ti(IV)-Mediated Reductive Amination

Target: Alkylation using Ketones/Aldehydes.[2]

Standard reductive amination (mixing amine + ketone + NaBH(OAc)3) fails for hindered anilines because the imine formation equilibrium is unfavorable. The bulky aniline cannot attack the carbonyl carbon effectively.

The Solution: Use Titanium(IV) Isopropoxide [3].[2][4][5] It acts as a dual-purpose Lewis Acid (activating the carbonyl) and water scavenger (driving equilibrium).

Step-by-Step Protocol

-

Activation Phase:

-

Combine Aniline (1.0 equiv) and Ketone (1.1 equiv) in a flask.

-

Crucial Step: Add Ti(OiPr)4 (1.2 - 1.5 equiv) neat or in minimal dry THF.

-

Stir at ambient temperature (or 40-60°C for extreme cases) for 6-12 hours.

-

Checkpoint: Monitor by IR or NMR. You must see the disappearance of the C=O peak and appearance of C=N. Do not proceed until imine is formed.

-

-

Reduction Phase:

-

Dilute with dry Ethanol or MeOH (required to solubilize the borohydride).

-

Add NaBH4 (2.0 equiv) slowly (exothermic).

-

Stir for 2-4 hours.

-

-

Quench (The "White Mess" Phase):

Figure 2: Titanium-mediated pathway bypassing the kinetic barrier of imine formation.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am trying to alkylate a 2,6-diisopropylaniline with an alkyl iodide using K2CO3 in DMF, but I only get 5% yield. Why?

-

A: You are fighting a losing battle against sterics. The isopropyl groups block the S_N2 backside attack. Furthermore, the basicity of the aniline is reduced by the steric bulk.

-

Correction: Switch to Reductive Amination (Protocol B) using the corresponding ketone (acetone) and Ti(OiPr)4. If you must use the alkyl halide, use a silver salt (AgOTf) to abstract the halide and create a more reactive carbocation-like species, but be warned of elimination byproducts.

-

Q2: In the Buchwald coupling, my catalyst turns black immediately. Is it dead?

-

A: Yes, "Pd Black" indicates the ligand has dissociated, and the Palladium has aggregated into inactive metal clusters.

Q3: Can I use NaBH(OAc)3 for the reductive amination of hindered substrates?

-

A: Generally, no. Sodium triacetoxyborohydride is a mild reducing agent preferred for unhindered aldehydes. It is often too bulky and slow for hindered ketones involving 2,6-disubstituted anilines. The Ti(OiPr)4 + NaBH4 protocol is superior because NaBH4 is smaller (hydride delivery is easier) and the Titanium pre-activates the imine.

References

-

Maitland, J., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines. Journal of the American Chemical Society.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

-

Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of the Organic Chemistry.

-

Surry, D. S., & Hartwig, J. F. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

Stability of Ethyl N-(2,4-difluorophenyl)glycinate under basic hydrolysis conditions

Welcome to the Technical Support Center for Ethyl N-(2,4-difluorophenyl)glycinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving the basic hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience with related compounds.

Troubleshooting Guide: Basic Hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate

This section addresses specific issues you may encounter during the saponification of Ethyl N-(2,4-difluorophenyl)glycinate in a question-and-answer format.

Question 1: My hydrolysis reaction is incomplete, even after extended reaction times. What are the possible causes and how can I resolve this?

Answer:

Incomplete hydrolysis is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

-

Insufficient Base: The hydrolysis of an ester under basic conditions, known as saponification, is a second-order reaction, meaning its rate depends on the concentration of both the ester and the hydroxide ions.[1] For the reaction to go to completion, at least one full equivalent of a strong base (e.g., NaOH, KOH, LiOH) is required.

-

Self-Validation Protocol: To ensure your base is sufficiently active, you can titrate it against a known concentration of a standard acid (e.g., potassium hydrogen phthalate - KHP) before use.

-

Troubleshooting Steps:

-

Verify Stoichiometry: Double-check your calculations to ensure you are using at least a 1:1 molar ratio of base to ester. It is common practice to use a slight excess of the base (1.1 to 1.5 equivalents) to drive the reaction to completion.[2]

-

Increase Base Concentration: If the reaction is still slow, increasing the concentration of the base can accelerate the rate of hydrolysis.[3] However, be mindful that highly concentrated bases can sometimes promote side reactions.

-

Choice of Base: While NaOH and KOH are commonly used, LiOH is also a viable option and is often used in a mixture of THF and water.[4]

-

-

-

Low Reaction Temperature: The rate of most chemical reactions, including ester hydrolysis, is highly dependent on temperature.

-

Troubleshooting Steps:

-

Increase Temperature: If your reaction is proceeding at room temperature, consider gently heating the reaction mixture. A common starting point is refluxing in a suitable solvent like methanol or ethanol.[5]

-

Monitor for Side Reactions: When increasing the temperature, it is crucial to monitor the reaction closely for the appearance of any new spots on a Thin Layer Chromatography (TLC) plate, which might indicate decomposition or side reactions.

-

-

-

Poor Solubility: Ethyl N-(2,4-difluorophenyl)glycinate may have limited solubility in a purely aqueous basic solution. If the ester is not fully dissolved, the reaction will be slow and incomplete as it can only occur at the interface between the two phases.

-

Troubleshooting Steps:

-

Use a Co-solvent: Employ a mixture of water and a water-miscible organic solvent such as methanol, ethanol, or tetrahydrofuran (THF) to ensure the ester is fully dissolved.[5] A common starting ratio is 1:1 or 2:1 organic solvent to aqueous base.

-

-

Question 2: I am observing multiple spots on my TLC plate besides my starting material and the expected carboxylic acid product. What are these potential side products and how can I minimize their formation?

Answer:

The formation of side products during the basic hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate can be attributed to the reactivity of the parent molecule and the reaction conditions. Here are some likely scenarios:

-

Hydrolysis of the Amine Linkage: While amides are generally more stable to hydrolysis than esters, under harsh basic conditions (high temperature, high base concentration), the N-C bond of the glycine moiety can be cleaved, leading to the formation of 2,4-difluoroaniline and other degradation products.[6]

-

Troubleshooting Steps:

-

Milder Reaction Conditions: Use the lowest effective temperature and base concentration to achieve complete hydrolysis of the ester without affecting the amine linkage.

-

Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC.[1] If side products begin to appear, quench the reaction even if a small amount of starting material remains, and consider optimizing the conditions further.

-

-

-

Reaction with Solvent: If using an alcohol like methanol or ethanol as a co-solvent, there is a possibility of transesterification, although this is more significant under acidic conditions. Under basic conditions, the equilibrium generally favors the carboxylate salt.[4]

-

Oxidative Degradation: N-aryl glycine derivatives can be susceptible to oxidation, especially in the presence of air at elevated temperatures.[1]

-

Troubleshooting Steps:

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.

-

-

Visualizing the Troubleshooting Workflow

Caption: A workflow for troubleshooting common issues in the basic hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate.

Frequently Asked Questions (FAQs)

Q1: How do the fluorine atoms on the phenyl ring affect the stability of Ethyl N-(2,4-difluorophenyl)glycinate under basic hydrolysis?

A1: The two fluorine atoms are strong electron-withdrawing groups. This has a significant electronic effect on the molecule:

-

Increased Ester Reactivity: The electron-withdrawing nature of the difluorophenyl ring makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion.[7][8] This will likely increase the rate of hydrolysis compared to the non-fluorinated analogue, N-phenylglycine ethyl ester.

-

Amine Stability: The electron-withdrawing effect also decreases the basicity of the secondary amine, which can influence its reactivity and the overall stability of the molecule.

Q2: What is the general mechanism for the basic hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate?

A2: The reaction follows the general BAC2 (Base-catalyzed, Acyl-Oxygen cleavage, bimolecular) mechanism for ester hydrolysis, also known as saponification.[4][9]

Visualizing the Hydrolysis Mechanism

Caption: The BAC2 mechanism for the basic hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

-

TLC: This is a quick and easy way to qualitatively assess the progress of the reaction. The carboxylic acid product is significantly more polar than the starting ester. Therefore, you should see the disappearance of the higher Rf spot (ester) and the appearance of a lower Rf spot (carboxylate salt, which will become the carboxylic acid upon workup). A typical mobile phase for this analysis would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to ensure the carboxylic acid is protonated and gives a well-defined spot.

-

HPLC: For quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the preferred method.[10] You would expect the ester to have a longer retention time than the more polar carboxylic acid product. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with a pH modifier like formic acid or trifluoroacetic acid) is a good starting point.[11]

Q4: What is the best way to work up the reaction and isolate the N-(2,4-difluorophenyl)glycine product?

A4: A standard aqueous workup is typically effective.

-

Quench the Reaction: Cool the reaction mixture to room temperature.

-

Remove Organic Solvent: If a co-solvent was used, remove it under reduced pressure.

-

Acidify: Dilute the remaining aqueous solution with water and acidify to a pH of around 3-4 with a strong acid like HCl.[5] This will protonate the carboxylate salt to form the carboxylic acid, which will likely precipitate out of the solution if it has low water solubility.

-

Extraction/Filtration: If the product precipitates, it can be collected by filtration. If it remains in solution, it can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: Basic Hydrolysis of Ethyl N-(2,4-difluorophenyl)glycinate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl N-(2,4-difluorophenyl)glycinate (1.0 eq) in a 1:1 mixture of methanol and water.

-

Addition of Base: Add sodium hydroxide (1.2 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-70 °C) while monitoring the reaction progress by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and acidify to pH 3-4 with 1M HCl.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield N-(2,4-difluorophenyl)glycine. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: TLC Monitoring of the Hydrolysis Reaction

-

Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture and spot it on a silica gel TLC plate.

-

Elution: Develop the TLC plate in a chamber with a suitable mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid).

-

Visualization: Visualize the spots under a UV lamp (254 nm). The starting ester should be visible, and the product will appear as a new, more polar spot.

-

Analysis: The reaction is complete when the starting material spot is no longer visible.

Quantitative Data Summary

| Ester | Substituent on Acyl or Aryl Group | Relative Rate of Basic Hydrolysis |

| Ethyl Acetate | None | Baseline |

| Ethyl Benzoate | Phenyl (weakly deactivating) | Slower than ethyl acetate |

| Ethyl p-Nitrobenzoate | p-Nitrophenyl (strongly electron-withdrawing) | Significantly faster than ethyl benzoate |

| Ethyl N-phenylglycinate | N-phenyl (electron-donating by resonance) | Slower than a simple alkyl ester |

| Ethyl N-(2,4-difluorophenyl)glycinate | N-(2,4-difluorophenyl) (strongly electron-withdrawing) | Expected to be significantly faster than Ethyl N-phenylglycinate |

This table illustrates the expected trend based on the electronic effects of the substituents. The electron-withdrawing difluorophenyl group is anticipated to accelerate the rate of hydrolysis.[7]

References

- Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. Beilstein Journal of Organic Chemistry.

- The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry.

- Saponific

- HYDROLYSIS. University of Wisconsin-Madison.

- Basic Hydrolysis of Esters – Saponific

- Effect of electron withdrawing substituents on substrate hydrolysis by and inhibition of rat neutral endopeptidase 24.11 (enkephalinase) and thermolysin. PubMed.

- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc.

- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo

- Saponific

- Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters.

- TLC analysis of the hydrolysis of different OPs.

- Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.

- HPLC chromatogram of the hydrolysis products generated

- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Publishing.

- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.

- Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. RJPN.

- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.

- Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry.

- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.

- The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides.

- HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. Benchchem.

- HYDROLYSIS REACTIONS. IntechOpen.

- A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies. ScienceAsia.

- Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Organic Chemistry Portal.